molecular formula C10H9N3S B2619809 N-(5-isoquinolinyl)thiourea CAS No. 72677-72-6

N-(5-isoquinolinyl)thiourea

Cat. No. B2619809
CAS RN: 72677-72-6
M. Wt: 203.26
InChI Key: XQPWHCXCGYRECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isoquinolinyl)thiourea is a chemical compound that has gained significant attention in scientific research over the past few decades. It is a potent inhibitor of various enzymes, including protein kinase C, which makes it a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(5-isoquinolinyl)thiourea has several advantages for lab experiments. It is a potent inhibitor of protein kinase C, making it a valuable tool for studying the role of this enzyme in cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, this compound has some limitations, including its potential toxicity and lack of specificity for protein kinase C isoforms.

Future Directions

There are several future directions for research on N-(5-isoquinolinyl)thiourea. One area of interest is the development of more specific inhibitors of protein kinase C isoforms, which could have therapeutic applications in the treatment of various diseases. Another area of research is the investigation of the potential use of this compound as a diagnostic tool for cancer, based on its ability to inhibit cancer cell growth. Additionally, further studies are needed to determine the potential toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion
In conclusion, this compound is a promising compound for scientific research, with potential applications in the development of new drugs for the treatment of cancer and other diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-(5-isoquinolinyl)thiourea involves the reaction of 5-isoquinolinyl isothiocyanate with an amine, such as aniline or benzylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethanol, and requires the use of a strong base, such as sodium hydroxide or potassium carbonate. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

N-(5-isoquinolinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

isoquinolin-5-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)13-9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H3,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPWHCXCGYRECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.